3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
The compound 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative with a complex structure featuring:
- A 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core, a scaffold known for diverse biological activities, including kinase inhibition .
- A 2-methoxyethyl group at position 3, which may enhance solubility or modulate steric interactions.
- A piperazine ring linked via a carbonyl group at position 7, with a 2-methoxyphenyl substituent on the piperazine. Piperazine moieties are common in pharmaceuticals due to their ability to interact with receptors and enzymes .
Properties
CAS No. |
451466-83-4 |
|---|---|
Molecular Formula |
C23H26N4O4S |
Molecular Weight |
454.55 |
IUPAC Name |
3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)17-8-7-16(15-18(17)24-23(27)32)21(28)26-11-9-25(10-12-26)19-5-3-4-6-20(19)31-2/h3-8,15H,9-14H2,1-2H3,(H,24,32) |
InChI Key |
FHZBQCQPDGIXGZ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone intermediate with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under anhydrous conditions.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction using 4-(2-methoxyphenyl)piperazine and an appropriate leaving group on the quinazolinone intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, room temperature to reflux.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF), room temperature to reflux.
Substitution: NaOMe, KOtBu, dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
The compound 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a derivative of quinazolinone, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the scientific research applications of this compound, focusing on its biological activities, synthesis methods, and case studies that highlight its efficacy in various medical contexts.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
A notable case study involved the evaluation of a related quinazolinone derivative against human cervical (HeLa) and breast cancer (MCF-7) cell lines. The study reported that certain derivatives exhibited IC50 values lower than 2 μg/mL, indicating potent anticancer activity .
Antimicrobial Properties
Quinazolinone derivatives have also shown promise as antimicrobial agents. Research has demonstrated that modifications at the 7-position can enhance the antibacterial activity against Gram-positive and Gram-negative bacteria. A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
Antiviral Activity
The antiviral potential of quinazolinones has been explored in various studies. For instance, a related compound was found to inhibit tobacco mosaic virus (TMV) proliferation by inducing the up-regulation of plant defense genes PR-1a and PR-5 . This suggests that the compound may possess similar antiviral mechanisms.
Case Study 1: Anticancer Evaluation
In a controlled study, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the piperazine ring significantly influenced the anticancer activity, with some derivatives exhibiting enhanced potency compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Screening
A series of quinazolinone derivatives were screened for antimicrobial activity against a panel of pathogens. The results showed that derivatives containing methoxy groups exhibited increased activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the aromatic rings for enhancing bioactivity.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the piperazine moiety can interact with receptor proteins, modulating their activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives with Piperazine Substituents
- Structure : 2-(1-oxo-1-(4-phenylpiperazin-1-yl)hexan-2-ylthio)-3-phenylquinazolin-4(3H)-one .
- Key Differences: The target compound has a 2-thioxo group at position 2, while Compound 267 retains a thioether linkage. The piperazine in Compound 267 is linked via a hexanoyl chain, whereas the target compound uses a direct carbonyl bridge.
Table 1: Structural Comparison of Quinazolinone Derivatives
Piperazine-Containing Compounds with Diverse Cores
Compound from :
- Structure : A triazole-dioxolane-piperazine derivative with a dichlorophenyl group .
- Key Differences: The core is a 1,3-dioxolane-triazole hybrid, contrasting with the quinazolinone core. The piperazine is substituted with a dichlorophenyl group instead of 2-methoxyphenyl. Such compounds often exhibit antifungal or antiparasitic activity, diverging from kinase-targeted quinazolinones .
Table 2: Piperazine-Containing Compounds with Varied Cores
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Synthetic Challenges: The carbonyl bridge at position 7 likely requires precise coupling conditions (e.g., carbodiimide-mediated reactions), as used in similar quinazolinone syntheses .
Biological Activity
The compound 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazoline family and has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a quinazoline core, a piperazine moiety, and methoxy substituents. The molecular formula is , with a molecular weight of approximately 435.6 g/mol. This structural configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H33N3O3 |
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial , antitumor , and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In vitro studies have shown that certain analogues demonstrate effective inhibition against Mycobacterium tuberculosis (MTB). For instance, a related compound displayed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against MTB, suggesting potential as an anti-tubercular agent .
Antitumor Activity
The compound's structure suggests possible interactions with cellular targets involved in cancer proliferation. Studies on similar quinazoline derivatives have reported antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The cytotoxicity of these compounds varies, with some showing IC50 values in the micromolar range .
Anti-inflammatory Effects
Quinazolines are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. The specific mechanisms through which this compound exerts anti-inflammatory effects require further investigation but may involve modulation of signaling pathways related to inflammation.
The proposed mechanism of action for this compound involves its interaction with various biological targets:
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : The thioxo group can interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- DNA Interaction : Similar compounds have been shown to interfere with DNA topoisomerases, which are critical for DNA replication and transcription.
Case Studies
Several studies have highlighted the biological potential of quinazoline derivatives:
- A study by Chetiac et al. synthesized novel 2,3-dihydroquinazolin-4(1H)-one analogues and evaluated their anti-tubercular activity against MTB H37Ra. Among the synthesized compounds, several exhibited significant activity with MIC values ranging from 12.5 to 25 µg/mL .
- Another investigation focused on the antiproliferative effects of Mannich bases derived from quinazoline structures against multiple cancer cell lines. Results indicated that these derivatives could serve as effective cytotoxic agents against tumor cells .
Q & A
Basic Question: What are the recommended methods for determining the crystal structure of this compound?
Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement). Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting intensity data with a diffractometer (e.g., Bruker D8 Venture).
- Solving the phase problem using direct methods (SHELXS/SHELXD ) and refining with SHELXL .
- Validate the structure using R-factors, electron density maps, and Hirshfeld surface analysis.
Basic Question: What synthetic strategies are effective for preparing this compound?
Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with methyl thioacetate to form intermediate thioquinazolinones .
- Step 2: Functionalization via piperazine coupling using carbodiimide-mediated amidation (e.g., EDC/HOBt) under anhydrous conditions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Advanced Question: How should experimental designs be optimized to assess its anticancer activity?
Answer:
- In vitro assays:
- Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Compare against normal cells (e.g., HEK293) to evaluate selectivity.
- Mechanistic studies:
- Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Validate enzyme inhibition (e.g., topoisomerase II) via fluorescence-based assays .
Advanced Question: How can contradictions in reported binding affinity data be resolved?
Answer:
- Orthogonal validation:
- Replicate assays using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding constants.
- Compare results across different biological models (e.g., recombinant enzymes vs. cell lysates).
- Data analysis:
Advanced Question: How to evaluate the environmental fate and ecotoxicological risks of this compound?
Answer:
- Environmental persistence:
- Ecotoxicology:
Advanced Question: What computational methods predict its interaction with biological targets?
Answer:
- Molecular docking:
- Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases).
- Validate poses with molecular dynamics simulations (GROMACS) to assess binding stability.
- QSAR modeling:
Advanced Question: How to address low solubility in pharmacological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
